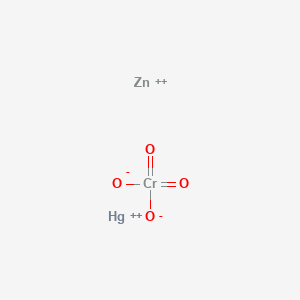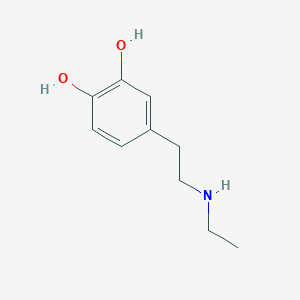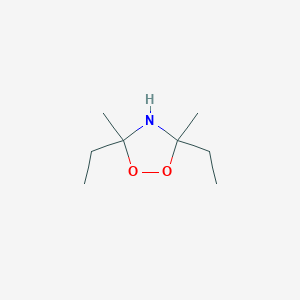
3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine is a heterocyclic organic compound with the molecular formula C8H16N2O2 This compound is characterized by its unique structure, which includes a dioxazolidine ring substituted with ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethylamine with formaldehyde and acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
3,5-Diethyl-1,2,4-triazole: Another heterocyclic compound with similar structural features.
3,5-Dimethyl-1,2,4-oxadiazole: Shares the dioxazolidine ring but with different substituents.
3,5-Diethyl-3,5-dimethyl-1,2,4-oxadiazole: A closely related compound with similar chemical properties.
Uniqueness: 3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
24075-04-5 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3,5-diethyl-3,5-dimethyl-1,2,4-dioxazolidine |
InChI |
InChI=1S/C8H17NO2/c1-5-7(3)9-8(4,6-2)11-10-7/h9H,5-6H2,1-4H3 |
InChI Key |
FTKAWKRRIQWXRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NC(OO1)(C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


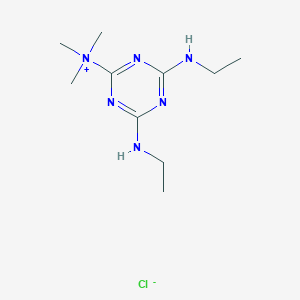

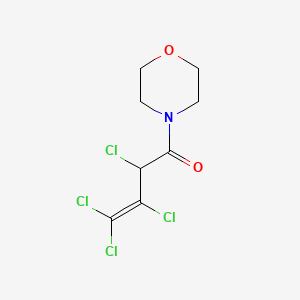
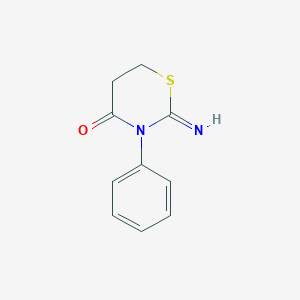


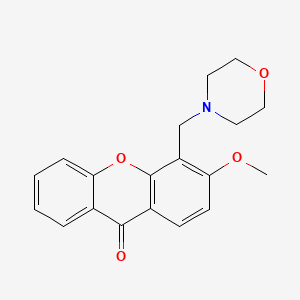

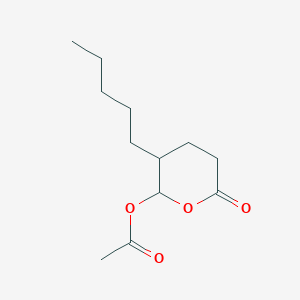

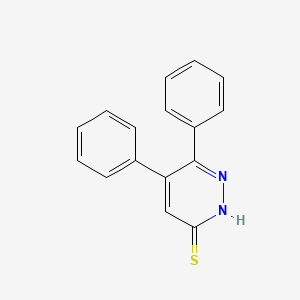
![2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14709014.png)
